molecular formula C11H16ClN B8337100 4-(6-Chlorohexyl)pyridine

4-(6-Chlorohexyl)pyridine

Cat. No. B8337100
M. Wt: 197.70 g/mol
InChI Key: FPSRVUOZFIQPJF-UHFFFAOYSA-N
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Patent
US05686564

Procedure details

NaCN (509 mg) in DMSO (4.25 ml) is added to 4-(6-chlorohexyl)pyridine (1.71 g) dissolved in DMSO (4.25 ml). The mixture is stirred at 60° C. for 3 hours, poured into water (100 ml) and extracted with chloroform (3×15 ml). The combined extracts are washed with water (2×20 ml), dried (Na2SO4) and the solvent evaporated to give 4-(6-cyanohexyl)-pyridine.
Name
Quantity
509 mg
Type
reactant
Reaction Step One
Quantity
1.71 g
Type
reactant
Reaction Step One
Name
Quantity
4.25 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
4.25 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C-:1]#[N:2].[Na+].Cl[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][C:11]1[CH:16]=[CH:15][N:14]=[CH:13][CH:12]=1.O>CS(C)=O>[C:1]([CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][C:11]1[CH:16]=[CH:15][N:14]=[CH:13][CH:12]=1)#[N:2] |f:0.1|

Inputs

Step One
Name
Quantity
509 mg
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
1.71 g
Type
reactant
Smiles
ClCCCCCCC1=CC=NC=C1
Name
Quantity
4.25 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
4.25 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 60° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform (3×15 ml)
WASH
Type
WASH
Details
The combined extracts are washed with water (2×20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the solvent evaporated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(#N)CCCCCCC1=CC=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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